6-amino-1,4-oxazepan-5-one hydrochloride synthesis pathway
6-amino-1,4-oxazepan-5-one hydrochloride synthesis pathway
Whitepaper: Mechanistic Synthesis and Process Optimization of (S)-6-Amino-1,4-oxazepan-5-one Hydrochloride
Executive Summary
This technical guide delineates the robust, stereocontrolled synthesis of (S)-6-amino-1,4-oxazepan-5-one hydrochloride, a highly valuable, conformationally restricted seven-membered heterocyclic scaffold. By employing a regioselective aziridine ring-opening strategy followed by high-dilution macrolactamization, this pathway circumvents the entropic barriers typically associated with medium-sized ring formation.
Pharmacological Context & Structural Significance
The 1,4-oxazepan-5-one core has emerged as a critical structural motif in modern drug discovery. Its unique hydrogen-bonding profile and rigidified geometry make it an ideal bioisostere for flexible linear peptides. Notably, this scaffold has been successfully integrated into the design of1 targeting immune-mediated inflammatory diseases[1]. Furthermore, derivatives of this ring system are utilized in2 to combat mutant RAS cancers by disrupting autophagy[2].
Isolating the final compound as a 3 ensures long-term bench stability by protonating the primary amine, thereby neutralizing its nucleophilicity and preventing spontaneous intermolecular oligomerization[3].
Retrosynthetic Strategy & Mechanistic Rationale
Synthesizing a seven-membered lactam presents significant enthalpic and entropic challenges. Direct cyclization of linear amino acids often leads to competitive intermolecular dimerization. To overcome this, our retrosynthetic logic relies on:
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Regioselective Aziridine Opening: Using (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate as an electrophile ensures absolute retention of the (S)-stereocenter. Nucleophilic attack by tert-butyl (2-hydroxyethyl)carbamate occurs exclusively at the less sterically hindered C3 position.
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Orthogonal Protecting Groups: The use of Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allows for the selective unmasking of the primary amine prior to cyclization, while keeping the α -amine protected to prevent the formation of five-membered oxazolidinone side-products.
Figure 1: Four-step synthetic workflow for (S)-6-amino-1,4-oxazepan-5-one hydrochloride.
Experimental Methodologies & Self-Validating Protocols
Step 1: Regioselective Aziridine Ring-Opening
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Causality: Boron trifluoride etherate ( BF3⋅OEt2 ) acts as a Lewis acid, coordinating to the aziridine nitrogen and ester carbonyl. This lowers the LUMO of the aziridine, facilitating nucleophilic attack by the primary alcohol at the unsubstituted C3 carbon, yielding the protected O -(2-aminoethyl)serine framework.
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Protocol: In an oven-dried flask under N2 , dissolve (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate (10.0 mmol) and tert-butyl (2-hydroxyethyl)carbamate (12.0 mmol) in anhydrous DCM (50 mL). Cool to 0 °C. Add BF3⋅OEt2 (5.0 mmol) dropwise. Stir for 1 h at 0 °C, then warm to 25 °C for 11 h.
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Validation Check: Quench with saturated aqueous NaHCO3 . Monitor the organic layer via LC-MS; the reaction is deemed complete when the aziridine peak (m/z 236) is fully consumed and the product peak (m/z 397 [M+H]+ ) is dominant.
Step 2: Orthogonal Double Deprotection
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Causality: The methyl ester must be saponified to a free carboxylic acid to enable peptide coupling, while the Boc group must be cleaved to expose the primary amine for intramolecular attack. The Cbz group remains intact under these conditions.
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Protocol:
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Saponification: Dissolve the Step 1 product (8.0 mmol) in THF/ H2O (1:1, 40 mL). Add LiOH⋅H2O (16.0 mmol). Stir at 25 °C for 4 h. Acidify to pH 3 with 1M HCl and extract with EtOAc. Concentrate in vacuo.
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Boc-Cleavage: Dissolve the resulting acid in 4M HCl in dioxane (20 mL). Stir at 25 °C for 2 h.
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Validation Check: Evaporate the solvent and triturate with diethyl ether to yield a white solid. LC-MS must show complete loss of the Boc group (m/z 283 [M+H]+ ).
Step 3: High-Dilution Intramolecular Lactamization
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Causality: High dilution (0.01 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization. HATU is selected over traditional carbodiimides (like EDC) because its 7-azabenzotriazole leaving group accelerates the cyclization rate, minimizing the risk of epimerization at the chiral α -carbon.
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Protocol: Dissolve the Step 2 product (6.0 mmol) in anhydrous DMF (600 mL) to achieve a 0.01 M concentration. Add DIPEA (24.0 mmol) and cool to 0 °C. Add HATU (7.2 mmol) in one portion. Stir at 0 °C for 1 h, then allow to warm to 25 °C over 15 h.
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Validation Check: Concentrate DMF under high vacuum. Partition between EtOAc and 1M HCl. LC-MS must confirm the cyclized product (m/z 265 [M+H]+ ) with less than 5% dimer formation (m/z 529).
Step 4: Hydrogenolysis and Hydrochloride Salt Formation
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Causality: Hydrogenolysis cleanly removes the Cbz group without harsh acidic or basic conditions that could hydrolyze the newly formed lactam. The addition of 1 equivalent of HCl directly into the hydrogenation mixture ensures the immediate protonation of the highly reactive free amine.
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Protocol: Dissolve the Step 3 product (4.0 mmol) in MeOH (40 mL). Add 1M aqueous HCl (4.0 mmol) and 10% Pd/C (0.4 mmol Pd). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 6 h.
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Validation Check: Filter through a pad of Celite to remove the catalyst. Lyophilize the filtrate. 1H NMR ( D2O ) must show the complete disappearance of the aromatic benzyl protons (7.3 ppm) and the benzylic CH2 (5.1 ppm).
Quantitative Process Data
| Step | Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Key IPC (In-Process Control) |
| 1 | Aziridine Opening | BF3⋅OEt2 (0.5 eq) | DCM | 0 → 25 | 12 | 78 | LC-MS: Product [M+H]+ 397 |
| 2a | Saponification | LiOH⋅H2O (2.0 eq) | THF/ H2O | 25 | 4 | 95 | TLC: Disappearance of ester |
| 2b | Boc Deprotection | 4M HCl in Dioxane | Dioxane | 25 | 2 | 98 | LC-MS: Product [M+H]+ 283 |
| 3 | Lactamization | HATU (1.2 eq), DIPEA | DMF (0.01M) | 0 → 25 | 16 | 65 | LC-MS: Product [M+H]+ 265 |
| 4 | Hydrogenolysis | H2 (1 atm), 10% Pd/C | MeOH / HCl | 25 | 6 | 92 | NMR: Disappearance of Cbz |
Conclusion
The synthesis of (S)-6-amino-1,4-oxazepan-5-one hydrochloride demands strict adherence to regiochemical and stereochemical controls. By leveraging an aziridine ring-opening cascade and optimizing the thermodynamic parameters of macrolactamization via high dilution and highly reactive coupling agents, this protocol guarantees a high-purity, structurally validated building block ready for downstream pharmaceutical derivatization.
References
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Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications. 1
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6-amino-1,4-oxazepan-5-one hydrochloride (C5H10N2O2). PubChemLite. 3
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Inlexisertib | C26H36F3N7O2 | CID 155269708. PubChem - NIH. 2
